
甘氨酰脯氨酰对硝基苯胺对甲苯磺酸盐
描述
Gly-Pro p-nitroanilide p-toluenesulfonate salt, also known as GPDA or Gly-Pro-pNA TosOH, is a compound with the empirical formula C13H16N4O4 · C7H8O3S . It has a molecular weight of 464.49 . This compound is used as a substrate to assay dipeptidyl peptidase IV (DPPIV) activity in serum and brush border homogenates .
Molecular Structure Analysis
The SMILES string for Gly-Pro p-nitroanilide p-toluenesulfonate salt isCc1ccc (cc1)S (O) (=O)=O.NCC (=O)N2CCC [C@H]2C (=O)Nc3ccc (cc3) [N+] ( [O-])=O . The InChI is 1S/C13H16N4O4.C7H8O3S/c14-8-12 (18)16-7-1-2-11 (16)13 (19)15-9-3-5-10 (6-4-9)17 (20)21;1-6-2-4-7 (5-3-6)11 (8,9)10/h3-6,11H,1-2,7-8,14H2, (H,15,19);2-5H,1H3, (H,8,9,10)/t11-;/m0./s1 . Physical And Chemical Properties Analysis
Gly-Pro p-nitroanilide p-toluenesulfonate salt is a powder that is soluble in 1 M HCl at a concentration of 50 mg/mL . It should be stored at a temperature of -20°C .科学研究应用
Polydopamine-based Nanoreactors
Polydopamine (PDA)-based nanoreactors have shown exceptional promise as multifunctional materials due to their nanoscale dimensions and sub-microliter volumes for reactions of different systems . GPDA has been used in the synthesis and applications of these nanoreactors, particularly in bioscience and energy materials .
Brain Delivery Platform
Inspired by natural viruses, a glucose and polydopamine (GPDA) coating method has been reported for constructing an effective brain delivery platform . This platform consists of nanoparticles (NP) as the core and a surface functionalized with glucose polyethylene glycol (Glu-PEG) and polydopamine (PDA) coating .
Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Assay
H-Gly-Pro-Pna p-Tosylate has been used as a substrate in DPP-IV enzyme assays . DPP-IV is an enzyme that plays a role in glucose metabolism, and its activity can be measured using this compound.
Determination of DPP-IV Inhibitory Activity
H-Gly-Pro-Pna p-Tosylate has also been used to determine DPP-IV inhibitory activity . This is important in the study of diseases like diabetes, where DPP-IV inhibitors are used as a treatment.
Assay of Dipeptidyl Peptidase IV (DPPIV) Activity
Gly-Pro p-nitroanilide p-toluenesulfonate salt has been used as a substrate to assay DPPIV activity in serum and brush border homogenates . This helps in understanding the role of DPPIV in various biological processes.
Drug Development
The compound is used in the development of drugs, especially those targeting the central nervous system (CNS). The ability of drugs to cross the blood-brain barrier (BBB) is crucial for the treatment of CNS diseases .
作用机制
Target of Action
The primary target of GPDA is the enzyme Dipeptidyl Peptidase IV (DPPIV) . DPPIV is a circulating enzyme that plays a crucial role in glucose metabolism .
Mode of Action
GPDA acts as a substrate for DPPIV . The enzyme cleaves the GPDA molecule, leading to a change that can be quantified by colorimetric detection .
Biochemical Pathways
The cleavage of GPDA by DPPIV affects the glucose metabolism pathway . Specifically, DPPIV inactivates two peptides responsible for a majority of nutrient-stimulated insulin secretion: glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) .
Pharmacokinetics
The solubility of gpda in 1 m hcl is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The cleavage of GPDA by DPPIV results in the inactivation of GIP and GLP-1 . This inactivation impacts insulin secretion, thereby influencing glucose metabolism .
Action Environment
The action, efficacy, and stability of GPDA can be influenced by various environmental factors. For instance, the compound is soluble in DMSO , and its storage temperature is -20°C . These factors could potentially affect the compound’s action and stability.
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUWCXVWCBOPP-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628400 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Pro p-nitroanilide p-toluenesulfonate salt | |
CAS RN |
65096-46-0 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is GPDA and what is its primary use in research?
A1: GPDA, or Gly-Pro p-nitroanilide p-toluenesulfonate salt, is a synthetic compound used as a substrate to measure the activity of the enzyme Glycylproline dipeptidyl aminopeptidase (also abbreviated as GPDA). This enzyme is involved in the breakdown of proteins and peptides containing a glycylproline sequence. Measuring GPDA activity is useful in various diagnostic contexts, including liver disease and certain cancers.
Q2: How is GPDA used to diagnose primary hepatic carcinoma (PHC)?
A2: Research suggests that a specific isoenzyme of GPDA, called GPDA-F, is elevated in the serum of patients with PHC. [, , , ]. This elevation is observed even in patients with negative alpha-fetoprotein (AFP) levels, making it potentially valuable for early detection [, ]. Measuring GPDA-F levels, therefore, could aid in the diagnosis of PHC, especially in cases where AFP is not a reliable marker.
Q3: Are there other diseases where GPDA levels are altered?
A3: Yes. Studies show altered serum GPDA activity in various conditions:
- Benign Liver Diseases: Elevated in chronic hepatitis and liver cirrhosis, though less pronounced than in PHC [, ].
- Gastric Cancer: Decreased activity observed in gastric cancer patients [, ].
- Upper Gastrointestinal Bleeding: Serum GPDA significantly reduced [].
- Hypertension: Increased levels of GPDA are found in urine, potentially indicating early kidney injury [, ].
Q4: What are the limitations of using GPDA as a diagnostic marker?
A4: While promising, GPDA measurement has limitations:
- Specificity: GPDA is not exclusively elevated in PHC and can be elevated in other liver diseases, potentially leading to false positives [, ].
- Standardization: There is a need for standardized assays and cut-off values for GPDA-F to ensure consistent and reliable results across different labs [].
Q5: Are there any alternative markers used in conjunction with GPDA?
A5: Yes, combining GPDA with other markers can improve diagnostic accuracy. Studies have investigated combined detection with:
- AFP & AFU: Concurrent measurement of AFP, AFU, and GPDA-F demonstrated increased sensitivity for PHC diagnosis, particularly in cases with low AFP levels [].
- GGT-II: Simultaneous determination of GPDA-F and GGT-II, or AFP and GGT-II, showed increased sensitivity compared to individual markers. The combination of all three markers further improved diagnostic sensitivity for PHC [].
Q6: Has GPDA been studied in other research contexts beyond diagnostics?
A6: Yes, the gene encoding for the GPDA enzyme (gpdA) in Aspergillus nidulans has been studied for its transcriptional regulation under osmotic stress. Research suggests that the gpdA promoter is activated by osmotic signals, leading to increased production of the enzyme []. This finding has implications for understanding how fungi adapt to stress conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




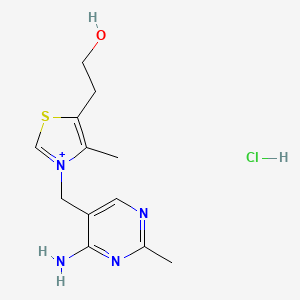
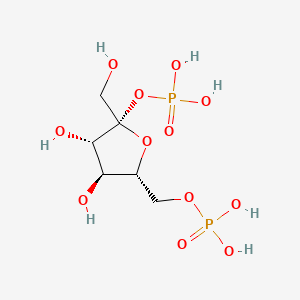

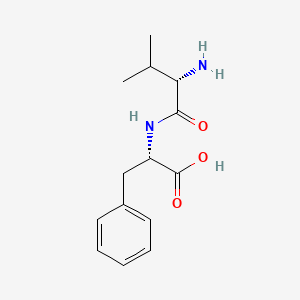
![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
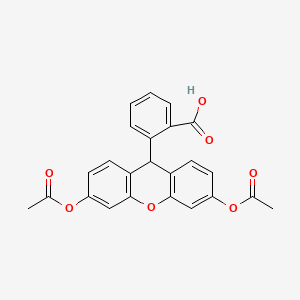
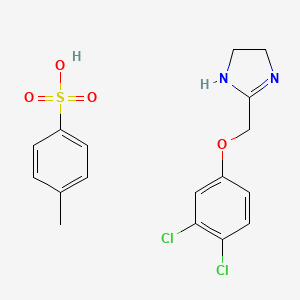
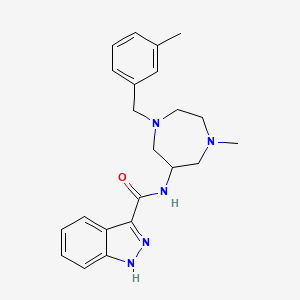
![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
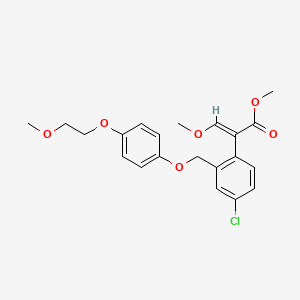
![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)